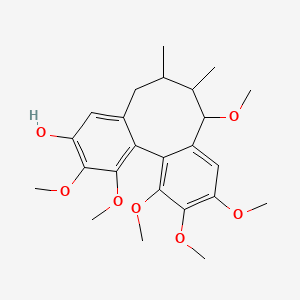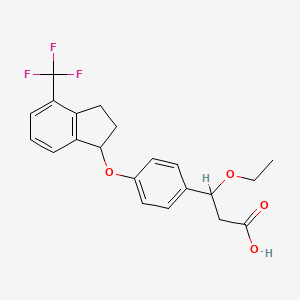
(S)-3-Ethoxy-3-(4-(((R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl)oxy)phenyl)propanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DS-1558 is a potent and orally bioavailable agonist of the G protein-coupled receptor 40 (GPR40). This receptor is predominantly expressed in pancreatic beta-cells and plays a crucial role in stimulating insulin secretion in the presence of high glucose concentration . DS-1558 has shown significant glucose-lowering effects, making it a promising candidate for the treatment of type 2 diabetes .
Preparation Methods
The synthesis of DS-1558 involves a chiral synthesis route with ruthenium-catalyzed asymmetric transfer hydrogenation as a key reaction . This method allows for the large-scale production of DS-1558 with high enantiomeric purity. The synthetic route includes the following steps:
Preparation of the starting material: The synthesis begins with the preparation of the appropriate starting material, which is then subjected to various chemical transformations.
Asymmetric transfer hydrogenation: The key step involves the use of a ruthenium catalyst to achieve asymmetric transfer hydrogenation, resulting in the formation of the desired chiral center.
Final modifications: The intermediate product undergoes further chemical modifications to yield the final compound, DS-1558.
Chemical Reactions Analysis
DS-1558 undergoes several types of chemical reactions, including:
Oxidation: DS-1558 can undergo oxidation reactions, which may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions of DS-1558 can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: DS-1558 can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of DS-1558, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
DS-1558 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: DS-1558 is used as a model compound for studying G protein-coupled receptor agonists and their interactions with receptors.
Biology: In biological research, DS-1558 is used to investigate the role of GPR40 in insulin secretion and glucose homeostasis.
Mechanism of Action
DS-1558 exerts its effects by acting as an agonist of the G protein-coupled receptor 40 (GPR40). The mechanism involves the following steps:
Binding to GPR40: DS-1558 binds to the GPR40 receptor, which is predominantly expressed in pancreatic beta-cells.
Activation of GPR40: Upon binding, DS-1558 activates the receptor, leading to a series of intracellular signaling events.
Stimulation of insulin secretion: The activation of GPR40 results in the stimulation of insulin secretion in the presence of high glucose concentration.
Glucose lowering: The increased insulin secretion helps lower blood glucose levels, making DS-1558 a potential therapeutic agent for type 2 diabetes.
Comparison with Similar Compounds
DS-1558 is unique compared to other similar compounds due to its potent and orally bioavailable properties. Some similar compounds include:
GPR119 agonists: These compounds also stimulate insulin secretion but through a different receptor, GPR119.
GPR142 agonists: Similar to GPR40 agonists, GPR142 agonists stimulate insulin secretion in a glucose-dependent manner.
The uniqueness of DS-1558 lies in its high potency, oral bioavailability, and specific targeting of GPR40, which reduces the risk of hypoglycemia compared to other insulin secretagogues .
Properties
Molecular Formula |
C21H21F3O4 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
3-ethoxy-3-[4-[[4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]oxy]phenyl]propanoic acid |
InChI |
InChI=1S/C21H21F3O4/c1-2-27-19(12-20(25)26)13-6-8-14(9-7-13)28-18-11-10-15-16(18)4-3-5-17(15)21(22,23)24/h3-9,18-19H,2,10-12H2,1H3,(H,25,26) |
InChI Key |
YHLQVQKZDZYMIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC(=O)O)C1=CC=C(C=C1)OC2CCC3=C2C=CC=C3C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


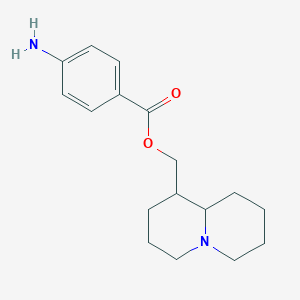
![tert-Butyl (4S)-4-((tert-butylsulfinyl)amino)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12299108.png)
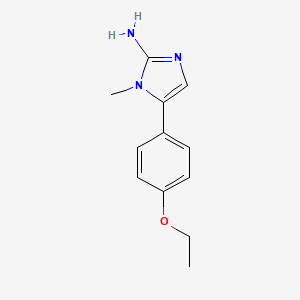
![(8-(9H-Carbazol-9-yl)dibenzo[b,d]furan-2-yl)diphenylphosphine oxide](/img/structure/B12299116.png)

![(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoic acid](/img/structure/B12299123.png)
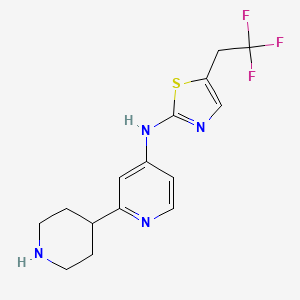
![9-Methylidene-4,5-dioxopyrano[3,2-c]quinoline-2-carboxylic acid](/img/structure/B12299129.png)
![2,7-Dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12299130.png)
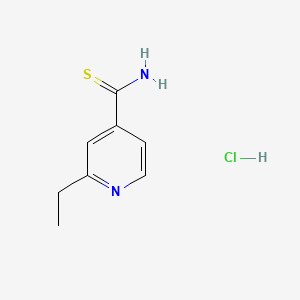
![(9R,11S,14S,16R,17R)-6,6,9-trifluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-3-one](/img/structure/B12299137.png)

![4-Phenyl-1-oxa-9-azaspiro[5.5]undecane](/img/structure/B12299144.png)
